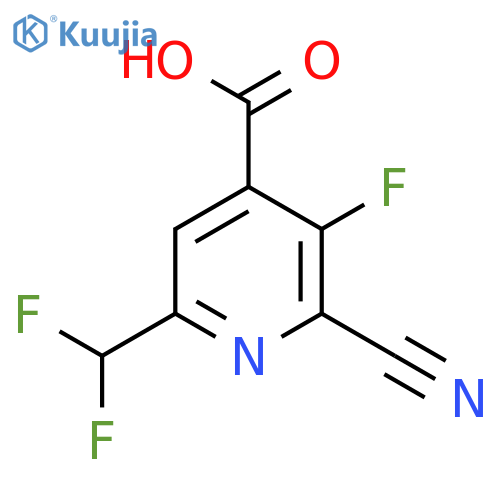Cas no 1805085-60-2 (2-Cyano-6-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid)

1805085-60-2 structure
商品名:2-Cyano-6-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid
CAS番号:1805085-60-2
MF:C8H3F3N2O2
メガワット:216.116832017899
CID:4872478
2-Cyano-6-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-6-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid
-
- インチ: 1S/C8H3F3N2O2/c9-6-3(8(14)15)1-4(7(10)11)13-5(6)2-12/h1,7H,(H,14,15)
- InChIKey: PWNFGYUXZRRUTG-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C#N)N=C(C(F)F)C=C1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 74
2-Cyano-6-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046604-1g |
2-Cyano-6-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid |
1805085-60-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Cyano-6-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1805085-60-2 (2-Cyano-6-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid) 関連製品
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 307-59-5(perfluorododecane)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
